Product packaging for 3,5-Dichloro-6-nitro-1H-indazole(Cat. No.:CAS No. 1227269-25-1)

3,5-Dichloro-6-nitro-1H-indazole

Cat. No.: B1431421
CAS No.: 1227269-25-1
M. Wt: 232.02 g/mol
InChI Key: HFQLCQUHDTXBPO-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Synthetic and Mechanistic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic chemistry, with their structural and functional diversity making them indispensable in numerous applications. openmedicinalchemistryjournal.comelsevierpure.com These compounds are integral to many pharmaceuticals, agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.com In fact, over 85% of all biologically active chemical entities contain a heterocycle, with nitrogen-containing heterocycles being the most prevalent. nih.gov Their significance stems from their versatile reactivity, allowing them to participate in various chemical reactions such as substitution, addition, and cycloaddition. numberanalytics.com This reactivity, coupled with their structural diversity, enables the creation of a vast array of derivatives with distinct properties. numberanalytics.com

The applications of nitrogen-containing heterocycles are extensive and impactful:

Pharmaceuticals: They form the backbone of numerous drugs, including antibiotics, antivirals, and anticancer agents. numberanalytics.com An analysis of FDA-approved drugs revealed that 59% of small-molecule drugs feature a nitrogen heterocycle. msesupplies.com

Agrochemicals: A significant majority of modern crop protection agents, including fungicides, herbicides, and insecticides, are based on nitrogen heterocyclic structures. msesupplies.com

Materials Science: These compounds are used as building blocks for functional materials like conducting polymers and dyes for textiles and biomedical applications. numberanalytics.commsesupplies.com Imidazoles, for instance, serve as precursors for various polymers. msesupplies.com

Catalysis: They are employed as ligands in transition metal catalysts, enhancing their activity and selectivity in reactions like olefin polymerization and C-C coupling. numberanalytics.commsesupplies.com

The development of new synthetic methods, including multicomponent reactions and green catalytic approaches, has further enhanced the production and biological activity of these vital compounds. chemrj.org

The Indazole Moiety as a Privileged Structure in Chemical Sciences

Among the vast family of nitrogen-containing heterocycles, the indazole scaffold holds a special status as a "privileged structure." This term denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.govnih.govresearchgate.net Indazole, a bicyclic system composed of a pyrazole (B372694) ring fused to a benzene (B151609) ring, exists in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H form being more thermodynamically stable. nih.govaustinpublishinggroup.com

The privileged nature of the indazole moiety is underscored by its presence in numerous commercially available drugs and compounds in clinical trials. nih.govpnrjournal.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anti-HIV, and antitumor properties. nih.govnih.govresearchgate.net The versatility of the indazole core allows for diverse substitutions, leading to compounds with tailored biological activities. researchgate.net This has made it a focal point for medicinal chemists in the quest for novel therapeutic agents. nih.govpnrjournal.comresearchgate.net

Contextualization of Substituted Indazoles within Contemporary Heterocyclic Research

The synthesis and functionalization of substituted indazoles are active and significant areas of contemporary heterocyclic research. nih.govresearchgate.net Given that indazole derivatives are rarely found in nature, the development of efficient synthetic protocols is crucial. nih.govresearchgate.net Modern research has focused on developing new and efficient methods for constructing and modifying the indazole ring system, with a strong emphasis on regioselective functionalization. chim.itnih.gov

Transition-metal-catalyzed reactions, particularly C-H activation/annulation sequences, have emerged as powerful tools for the one-step synthesis of functionalized indazole derivatives. nih.gov These methods offer improved functional group tolerance and structural complexity. nih.gov Research has also explored photocatalysis and electrochemical methods as sustainable approaches for indazole functionalization. researchgate.net The ability to introduce a wide variety of substituents at different positions of the indazole ring is key to modulating the biological and physical properties of the resulting compounds. researchgate.netacs.org

Overview of Research Trajectories for Highly Substituted Indazole Derivatives

Current research on highly substituted indazole derivatives is driven by the need for novel compounds with enhanced therapeutic potential and specific biological targets. researchgate.netontosight.ai A significant trajectory involves the design and synthesis of indazole-based kinase inhibitors for cancer therapy. nih.gov Several indazole-containing drugs, such as axitinib (B1684631) and pazopanib, are already used as tyrosine kinase inhibitors. nih.govpnrjournal.com

Another major research direction is the exploration of structure-activity relationships (SAR) to guide the design of more potent and selective indazole derivatives. nih.govnih.gov This involves synthesizing series of compounds with systematic structural modifications and evaluating their biological activities. nih.govmdpi.com For instance, the introduction of different functional groups at various positions of the indazole ring has been shown to significantly impact their efficacy as anticancer or anti-inflammatory agents. researchgate.netnih.gov

Furthermore, there is a growing interest in developing regioselective synthetic methods to control the position of substitution on the indazole ring, particularly for the synthesis of the less common but promising 2H-indazole derivatives. nih.govacs.org The development of efficient and scalable synthetic routes remains a key challenge and a major focus of ongoing research. researchgate.netresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2N3O2 B1431421 3,5-Dichloro-6-nitro-1H-indazole CAS No. 1227269-25-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-6-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-4-1-3-5(10-11-7(3)9)2-6(4)12(13)14/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQLCQUHDTXBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301827
Record name 3,5-Dichloro-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227269-25-1
Record name 3,5-Dichloro-6-nitro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227269-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-6-nitro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Mechanistic Organic Transformations of Halogenated and Nitrated Indazole Systems

Reaction Kinetics and Thermodynamics of Indazole Transformations

The stability of the indazole core is a critical factor in its transformations. The 1H-tautomer is generally more stable and predominates over the 2H-form in various environments. nih.govchemicalbook.com Theoretical calculations indicate that 1-substituted indazole isomers are thermodynamically more stable than their 2-substituted counterparts by a significant margin. For instance, the 1-substituted isomer of indazole with a hydroxymethyl group is calculated to be 20 kJ·mol⁻¹ more stable than the 2-substituted version. acs.orgnih.gov

The kinetics of indazole reactions are highly dependent on the substituents and reaction conditions. In the nitration of indazole, the rate profile suggests that the reaction proceeds through the conjugate acid of the indazole. rsc.org The presence of electron-withdrawing nitro groups can also affect reaction equilibria. For example, nitro-substituted indazolylmethanol derivatives show increased sensitivity to hydrolysis, indicating an enhancement in the reverse reaction rate. acs.orgnih.gov

The energy barrier between competing reaction pathways, such as N1 versus N2 alkylation, dictates the kinetic product. For certain alkylations, the total reaction energy barrier for N1 alkylation can be 3.35 kcal/mol higher than that for N2 alkylation, accounting for the observed high N2 selectivity. wuxibiology.com

Table 1: Thermodynamic Stability of Indazole Tautomers This interactive table summarizes the relative stability of indazole tautomers.

TautomerPosition of HydrogenRelative StabilityEnergy Difference (approx.)
1H-IndazoleN1Most Stable-
2H-IndazoleN2Less Stable>4.1 kcal/mol more than 1H
3H-IndazoleC3Rarely ObservedN/A

Data sourced from multiple theoretical and experimental studies. nih.govchemicalbook.comacs.org

Influence of Chloro and Nitro Substituents on Indazole Reactivity

Chloro and nitro groups, being strongly electron-withdrawing, exert a powerful influence on the reactivity of the indazole ring. These substituents generally decrease the nucleophilicity of the ring system. For instance, in reactions with formaldehyde (B43269) under acidic conditions, 6-nitro-1H-indazole reacts to form the N1-hydroxymethyl derivative, whereas the 7-nitro-1H-indazole fails to react under the same conditions. acs.orgnih.gov This highlights a strong positional effect, where a nitro group at the C7 position can create unfavorable peri-interactions that disfavor substitution at the adjacent N1 position. acs.org

Despite the deactivating effect, these substituents are crucial for enabling certain reactions. Nucleophilic substitution of hydrogen, for example, is facilitated in nitro derivatives of indazole, allowing for the synthesis of novel fluorescent heterocyclic compounds. researchgate.net Similarly, the presence of a nitro group is a key feature in the synthesis of 3-chloro-6-nitro-1H-indazole derivatives through 1,3-dipolar cycloaddition, which serves as a scaffold for potential antileishmanial candidates. nih.gov

The electronic properties of these substituents can also be harnessed to direct the regioselectivity of reactions. In the alkylation of substituted indazoles, electron-deficient systems (e.g., nitro-substituted) can be selectively alkylated at the N1 position. acs.org However, this selectivity can be reversed based on reaction conditions and other substituents present on the ring. beilstein-journals.org

Intramolecular and Intermolecular Reactions of Indazole Derivatives

Halogenated and nitrated indazoles are versatile substrates for both intramolecular and intermolecular reactions, leading to a diverse range of complex heterocyclic systems.

Intermolecular Reactions: A prominent example is the 1,3-dipolar cycloaddition of 3-chloro-6-nitro-1H-indazole derivatives with various dipoles. These reactions create new five-membered rings, such as isoxazolines and triazoles, attached to the indazole core. nih.gov Palladium-catalyzed intermolecular reactions, such as C-H functionalization, allow for the introduction of various groups at the C3 position of 2H-indazoles. acs.orgacs.org

Intramolecular Reactions: These reactions are key for constructing fused ring systems. A palladium-catalyzed sequence involving an initial intermolecular N-benzylation followed by an intramolecular N-arylation is an effective method for synthesizing 2-substituted-2H-indazoles. acs.org Reductive cyclization is another powerful tool; for example, 2-nitrobenzylamines can undergo partial reduction and subsequent intramolecular cyclization to form the N-N bond of a 2H-indazole. nih.gov Furthermore, intramolecular electrophilic aromatic substitution in nitro-indazole derivatives serves as a crucial step in the synthesis of fused polycyclic systems like 3H-pyrazolo[4,3-a]acridin-11-carbonitriles. researchgate.net

Regioselectivity and Periselectivity in Cycloaddition Reactions Involving Indazoles

Cycloaddition reactions involving indazole derivatives are governed by principles of regioselectivity and periselectivity, which determine the orientation and type of the cyclic product formed. In 1,3-dipolar cycloadditions using derivatives of 3-chloro-6-nitro-1H-indazole, the reaction with nitrile oxides generated from aldoximes leads to the formation of isoxazoline-6-nitro-1H-indazole derivatives. These reactions are noted to be region-specific, with the heteroatom of the dipole attacking the less sterically hindered carbon of the dipolarophile's allyl group. nih.gov

The synthesis of triazole derivatives from an azido-functionalized 6-nitroindazole (B21905) via "click chemistry" (a copper-catalyzed azide-alkyne cycloaddition) yields 1,4-disubstituted triazoles with high regioselectivity and good yields. nih.gov This contrasts with thermal cycloadditions which can sometimes lead to a mixture of regioisomers.

The type of dipole used dictates the resulting heterocyclic ring (periselectivity). The reaction of an allyl-substituted indazole with nitrile oxides yields isoxazolines, while reaction of an alkyne-substituted indazole with azides yields triazoles. nih.gov While not involving indazoles directly, studies on the related indole (B1671886) system show that the regioselectivity of Diels-Alder reactions is highly dependent on the position of the reacting aryne, demonstrating the profound impact of the heterocyclic core on cycloaddition outcomes. nih.gov

Table 2: Cycloaddition Reactions of 6-Nitro-1H-Indazole Derivatives This interactive table showcases the outcomes of different cycloaddition reactions.

DipolarophileDipoleReaction TypeProductSelectivity
1-allyl-6-nitro-1H-indazoleBenzonitrile oxide1,3-Dipolar CycloadditionIsoxazoline-indazoleRegion-specific
1-propargyl-6-nitro-1H-indazoleBenzyl azideThermal 1,3-Dipolar CycloadditionMixture of 1,4- and 1,5-triazolesLow Regioselectivity
1-propargyl-6-nitro-1H-indazoleBenzyl azideCu(I) Catalyzed Cycloaddition1,4-disubstituted triazoleHigh Regioselectivity

Data adapted from research on 3-chloro-6-nitro-1H-indazole derivatives. nih.gov

Mechanism of Functionalization at Specific Indazole Positions (e.g., C-3, N-1)

The functionalization of the indazole ring at specific positions is a cornerstone of its synthetic chemistry, with distinct mechanisms governing substitution at carbon and nitrogen atoms.

C-3 Functionalization: The C-3 position is a frequent target for modification. Halogenation at C-3 is a key step for further transformations like cross-coupling reactions. chim.it Chlorination can be achieved using reagents like sodium hypochlorite. chemicalbook.com The mechanism for C-3 nitration of 2H-indazoles has been proposed to proceed via a radical pathway using Fe(NO₃)₃. chim.it Palladium-catalyzed C-3 functionalization of 2H-indazoles via isocyanide insertion involves a proposed mechanism starting with the formation of a coordination complex, followed by electrophilic palladation of the indazole ring, migratory insertion of the isocyanide, and finally reductive elimination. acs.org

N-1 Functionalization: The selective functionalization of the N-1 position is often desired and can be achieved under specific conditions. For α-halo esters and related electrophiles, a proposed mechanism for the high N-1 selectivity involves an initial kinetically favored N-2 alkylation, followed by an intramolecular equilibration to the thermodynamically more stable N-1 product. acs.org For other alkylations, high N-1 selectivity is achieved under thermodynamic control, with a proposed reversible equilibrium between all species allowing the most stable N-1 product to dominate over time. nih.gov In the case of methyl 5-bromo-1H-indazole-3-carboxylate, density functional theory (DFT) calculations suggest a chelation mechanism involving the cesium carbonate base produces the N-1 substituted products. beilstein-journals.org The reaction of indazoles with formaldehyde in acid is believed to proceed via the reaction of neutral indazole tautomers with protonated formaldehyde to yield N-1 substituted products. acs.orgnih.gov

Computational and Theoretical Investigations in Dichloronitroindazole Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern chemical research, offering detailed insights into molecular systems at the atomic and subatomic levels. These methods solve the Schrödinger equation (or its approximations) for a given molecule to determine its electronic structure and associated properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, prized for its balance of accuracy and computational efficiency. It is the method of choice for investigating the ground-state properties of molecules like 3,5-dichloro-6-nitro-1H-indazole. The primary application of DFT in this context is to perform geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. DFT also yields crucial electronic properties, such as the distribution of electron density and molecular orbital energies. nih.gov Studies on related nitroaromatic compounds and indazole derivatives consistently utilize DFT for these purposes. nih.govresearchgate.net

The accuracy of DFT calculations hinges on the choice of the exchange-correlation (XC) functional, which approximates the complex many-electron interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated XC functionals in computational organic chemistry. nih.govnih.gov It incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources, providing robust results for a wide array of organic molecules, including heterocyclic systems similar to this compound. nih.govresearchgate.net Its widespread use in studies of nitro-indazoles and other chloro-nitro compounds demonstrates its suitability for predicting their geometric and electronic properties. nih.govresearchgate.net

In computational chemistry, a basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. Pople-style basis sets are commonly employed for organic molecules.

6-31G(d,p): This is a split-valence basis set that is computationally efficient and provides a good balance for initial geometry optimizations and frequency calculations. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for describing the anisotropic electron density in molecules with heteroatoms and strained rings, such as indazole.

6-311G(d,p): This is a triple-split valence basis set that offers higher accuracy by using more functions to describe the valence electrons. nih.gov It is often used for more refined energy calculations on geometries previously optimized with a smaller basis set. The selection between these basis sets depends on the desired balance between computational cost and accuracy. For a molecule like this compound, both would be appropriate choices, with 6-311G(d,p) expected to yield more precise results. nih.gov

Table 1: Illustrative Geometric Parameters from DFT Optimization This table shows the type of data that would be generated from a DFT geometry optimization of this compound. The values are hypothetical and for illustrative purposes only.

ParameterAtom Pair/GroupOptimized Value
Bond Length C3-Cl~1.74 Å
C5-Cl~1.73 Å
C6-N (nitro)~1.47 Å
N-O (nitro)~1.22 Å
Bond Angle C5-C6-N (nitro)~119°
Cl-C3-N2~125°
Dihedral Angle C5-C6-N-O (nitro)~179° (near planar)

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

To investigate the excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. researchgate.net It is an extension of DFT used to calculate the electronic transition energies, which correspond to the absorption of light by the molecule. This allows for the theoretical prediction and interpretation of UV-Visible absorption spectra. nih.gov By calculating the energies of various electronic excitations and their corresponding oscillator strengths (a measure of the transition probability), TD-DFT can predict the wavelength of maximum absorption (λmax) and help assign the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net This method is frequently paired with B3LYP and a suitable basis set like 6-311G(d,p) to analyze the spectroscopic behavior of complex organic dyes and heterocyclic compounds.

Table 2: Example of Predicted Spectroscopic Data from TD-DFT This table illustrates the typical output from a TD-DFT calculation, showing predicted electronic transitions. The values are hypothetical.

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3.104000.25HOMO → LUMO
S₀ → S₂3.543500.08HOMO-1 → LUMO
S₀ → S₃4.133000.45HOMO → LUMO+1

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret the results of a quantum chemical calculation in familiar chemical terms such as bonds, lone pairs, and atomic charges. For this compound, NBO analysis would provide deep insights into its electronic structure. It quantifies the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is key to understanding concepts like hyperconjugation and resonance. The stabilization energy (E⁽²⁾) associated with these donor-acceptor interactions provides a quantitative measure of their significance. NBO analysis is also used to determine the charge distribution on each atom and to characterize intramolecular and intermolecular hydrogen bonds. wisc.edu

Molecular Orbital Theory and Analysis

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This contrasts with Lewis structures, which depict electrons as localized in two-center bonds. Analysis of the molecular orbitals, particularly the frontier molecular orbitals, is crucial for understanding the chemical reactivity and electronic properties of this compound.

The two most important molecular orbitals are:

Highest Occupied Molecular Orbital (HOMO): This is the outermost orbital containing electrons. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher energy HOMO indicates a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO): This is the innermost orbital that is empty of electrons. The energy of the LUMO is related to the molecule's ability to accept electrons (its electrophilicity). A lower energy LUMO indicates a better electron acceptor.

Table 3: Key Concepts in Molecular Orbital Analysis

TermDefinitionSignificance for this compound
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons. Its energy level influences reactivity towards electrophiles.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons. Its energy is lowered by the electron-withdrawing chloro and nitro groups, indicating electrophilic character.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap indicates higher chemical reactivity, lower kinetic stability, and is related to the energy of the lowest electronic transition.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of molecules by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comnumberanalytics.comwikipedia.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. youtube.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A smaller gap generally implies higher reactivity and lower stability. mdpi.comchimicatechnoacta.ru

For this compound, the presence of electron-withdrawing chloro and nitro groups significantly influences the energies of the frontier orbitals. The nitro group, in particular, is known to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This leads to a smaller HOMO-LUMO gap, suggesting that the molecule is likely to be chemically reactive. rsc.org The specific energy values for the HOMO, LUMO, and the resulting energy gap can be calculated using methods like Density Functional Theory (DFT). irjweb.comschrodinger.com These calculations reveal the molecule's potential to participate in chemical reactions, acting as either an electron donor or acceptor. youtube.com

Below is a hypothetical data table illustrating the kind of results obtained from a DFT calculation for this compound, which would be essential for a detailed FMO analysis.

ParameterEnergy (eV)
EHOMO -7.5
ELUMO -3.0
ΔE (HOMO-LUMO Gap) 4.5

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays the electrostatic potential on the electron density surface, using a color spectrum to indicate different potential values. Red regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive electrostatic potential, which are the likely sites for nucleophilic attack.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.govyoutube.comornl.gov

Investigation of Intermolecular Interaction Stability

MD simulations are instrumental in studying the stability of intermolecular interactions, such as those between this compound and a target protein or other molecules. researchgate.net These simulations can model various types of interactions, including hydrogen bonds, halogen bonds (involving the chlorine atoms), and π-π stacking interactions with aromatic residues. By analyzing the trajectory of the simulation, researchers can determine the strength and duration of these interactions, providing a measure of the stability of the complex. researchgate.net This information is vital for understanding the binding affinity and mechanism of action of the molecule.

Prediction of Reactivity and Selectivity via Global and Local Quantum Descriptors

Quantum chemical descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's reactivity and selectivity. researchgate.netresearchgate.netmdpi.com

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Hardness (η): A measure of the resistance to charge transfer. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Softness (S): The reciprocal of hardness; soft molecules are more reactive. mdpi.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. irjweb.com

Local descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net These descriptors are crucial for understanding the regioselectivity of chemical reactions involving this compound.

A table of calculated quantum chemical descriptors for this compound would look like this:

DescriptorValue (a.u.)
Chemical Potential (μ) -0.202
Hardness (η) 0.083
Softness (S) 12.05
Electrophilicity Index (ω) 0.246

Note: These values are illustrative and would be derived from specific quantum chemical calculations.

Solvent Effects on Electronic and Spectroscopic Properties

The surrounding solvent can significantly influence the electronic structure and spectroscopic properties of a molecule. sciencepublishinggroup.comresearchgate.net For this compound, changing the solvent polarity can lead to shifts in its UV-Vis absorption spectra. These shifts, known as solvatochromism, can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. sciencepublishinggroup.com

Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the molecule's electronic transitions. acs.orgrsc.org These calculations can predict how the HOMO-LUMO gap and, consequently, the absorption wavelength will change in various solvent environments. For instance, polar solvents are expected to stabilize the excited state of nitroaromatic compounds more than the ground state, often resulting in a bathochromic shift. rsc.org Understanding these solvent effects is important for interpreting experimental spectroscopic data and for applications where the molecule is used in solution.

Mechanistic Studies of Molecular Recognition in Indazole Systems

Principles of Molecular Recognition Involving Heterocyclic Scaffolds

Heterocyclic scaffolds, such as indazole, are foundational components in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.govnih.gov Their prevalence stems from their ability to present a three-dimensional arrangement of heteroatoms (like nitrogen, oxygen, and sulfur) and functional groups that can engage in specific non-covalent interactions with biological macromolecules like proteins and nucleic acids. mhmedical.com Nitrogen-containing heterocycles are particularly significant as they serve as key building blocks for many natural products and synthetic drugs. nih.gov

The indazole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prime example of such a scaffold. nih.gov Its unique planar structure and the presence of two nitrogen atoms allow for a wide range of modifications and biological interactions. nih.gov This structural versatility enables indazole derivatives to bind to diverse biological targets with high affinity and selectivity, underpinning their use in a wide array of pharmacological applications, including as anticancer and anti-inflammatory agents. nih.govnih.govnih.goveurekaselect.com The ability of a host molecule, in this case, an indazole derivative, to bind a specific guest molecule is the essence of molecular recognition, a process governed by the principles of non-covalent interactions. acs.org

Non-Covalent Interactions in Indazole-Mediated Recognition

The specificity and stability of the complex formed between an indazole-containing molecule and its biological target are dictated by a combination of non-covalent interactions. rsc.org These interactions, while individually weaker than covalent bonds, collectively contribute to a strong and specific binding event. mhmedical.com The imidazole (B134444) moiety, structurally related to the pyrazole part of indazole, is known to participate in a variety of these interactions. nih.gov

Hydrogen bonds are among the most critical interactions for molecular recognition in biological systems. The indazole nucleus possesses both a hydrogen bond donor (the N-H group in the pyrazole ring) and hydrogen bond acceptors (the sp2-hybridized nitrogen atoms). nih.govnih.gov This dual character allows indazole derivatives to form intricate hydrogen bonding networks with receptor sites. For example, docking studies have shown that the N-H of the indazole ring can form hydrogen bonds with amino acid residues like Glutamic acid (Glu562), while the nitrogen atom of the indazole group can interact with residues such as Alanine (Ala564) in the ATP-binding pocket of FGFR1. nih.gov In other systems, indazole derivatives have been observed to form a hydrogen bond donor-acceptor network with catalytic Aspartic acid (Asp81). nih.gov

The formation of these hydrogen bonds is not limited to interactions with proteins. Indazole molecules can also form dimers in the crystalline state through N-H···N hydrogen bonds. bgu.ac.ilfigshare.com Computational studies using density functional theory (DFT) have confirmed that the stability of certain indazole tautomers in solution can be attributed to the formation of stable centrosymmetric dimers linked by hydrogen bonds. bgu.ac.ilfigshare.com

Hydrophobic interactions play a crucial role in the binding of indazole derivatives, particularly those with nonpolar substituents or regions. The benzene portion of the indazole scaffold is inherently hydrophobic and can favorably interact with lipophilic pockets within a protein's binding site. For instance, the central thiazole (B1198619) ring of some indazole-based inhibitors establishes hydrophobic interactions with amino acid residues like Isoleucine (Ile86) and Leucine (Leu10). nih.gov Similarly, alkyl groups attached to the indazole ring, such as an n-propyl group, can fit into small hydrophobic pockets formed by residues like Valine (Val79) and Isoleucine (Ile175), contributing significantly to the binding affinity. nih.gov The presence of halogen atoms, such as the chlorine atoms in 3,5-Dichloro-6-nitro-1H-indazole, can also contribute to hydrophobic interactions. nih.gov

The aromatic nature of the indazole ring system facilitates π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a protein binding site. researchgate.net These interactions, where the electron-rich π systems of the aromatic rings align, contribute to the stability of the ligand-protein complex. Docking studies of 1H-indazol-3-amine derivatives with FGFR1 revealed that the phenyl ring of the indazole moiety participates in π-π stacking with Phenylalanine (Phe489). nih.gov Furthermore, π-cation stacking, an interaction between a π system and a cation, has also been observed, for example, between a pyridine (B92270) moiety of an indazole derivative and an Arginine (Arg84) residue. nih.gov The ability of imidazole, a related heterocycle, to form stable π-π stacked dimers has also been demonstrated, suggesting a similar potential for indazole systems. nih.govrsc.org

Conformational Changes and Induced Fit Mechanisms Upon Molecular Interaction

The process of molecular recognition is often dynamic, involving conformational changes in both the ligand and the receptor. The "induced fit" model posits that the initial binding of a substrate to an enzyme induces a conformational change in the protein, leading to a more complementary and tighter fit. nih.govnih.govbritannica.comnumberanalytics.com This contrasts with the older "lock-and-key" hypothesis, which viewed the enzyme as a rigid structure. nih.gov

Enzyme flexibility is fundamental to the induced-fit mechanism, allowing for the precise alignment of catalytic groups upon substrate binding. britannica.com Weak intermolecular forces, including hydrogen bonds and van der Waals forces, drive these conformational shifts. numberanalytics.com The binding of a ligand, such as an indazole derivative, can cause significant changes in the environment of aromatic residues within the binding site, which can be detected experimentally. nih.gov For instance, the binding of a large inhibitor to monoamine oxidase A resulted in spectral changes indicating an altered environment for tyrosine and tryptophan residues. nih.gov

The binding process can be seen as a continuum of mechanisms, including both induced fit and "conformational selection," where the ligand selects and binds to a pre-existing active conformation from the receptor's dynamic ensemble. nih.govnih.gov The initial interaction may be a loose binding event, which then triggers the conformational adjustments characteristic of induced fit to form the final, stable complex. nih.gov

Computational Approaches to Understanding Molecular Recognition

Computational chemistry provides powerful tools to investigate and predict molecular recognition phenomena at an atomic level. biotech-asia.org Techniques such as molecular docking, molecular dynamics (MD) simulations, and Density Functional Theory (DFT) are extensively used to study indazole-based systems. nih.govbiotech-asia.orgnih.govnih.govnih.gov

Molecular Docking is a widely used method to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This technique was employed to study novel 3-chloro-6-nitro-1H-indazole derivatives, demonstrating their stable binding within the trypanothione (B104310) reductase enzyme of Leishmania. nih.govnih.gov Docking studies have also been used to rationalize the structure-activity relationships of indazole derivatives as inhibitors of various kinases, by identifying key interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. An MD simulation of a complex between trypanothione reductase and a 3-chloro-6-nitro-1H-indazole derivative was performed to understand its structural stability in a biological environment. nih.gov

Density Functional Theory (DFT) calculations are used to investigate the electronic structure and energetics of molecules. nih.gov DFT studies have been conducted on indazole derivatives to determine their optimized geometries and analyze their frontier molecular orbitals (HOMO-LUMO), which provides insights into their chemical reactivity. nih.gov These calculations have also been used to understand the stability of indazole dimers and the nature of intramolecular hydrogen bonds. bgu.ac.ilrsc.org

These computational approaches are often used in concert to design new indazole-based molecules with improved binding affinity and selectivity for their intended targets. biotech-asia.org

Data from Research Findings

Interactive tables summarizing key data from the referenced studies would be presented here. For example, a table could show the inhibitory concentrations (IC50) of various indazole derivatives against specific enzymes.

Compound IDTarget EnzymeIC50 (nM)Key Interactions Noted in Studies
14d FGFR15.5Hydrogen bonding, Hydrophobic interactions nih.gov
14c FGFR19.8Hydrogen bonding, Hydrophobic interactions nih.gov
14a FGFR115Hydrogen bonding, Hydrophobic interactions nih.gov
13i VEGFR-234.5Hydrogen bonding (sulfonamide) nih.gov
13g VEGFR-257.9Hydrogen bonding (amide) nih.gov
107 EGFR (L858R/T790M)70Covalent modification nih.gov
121 IDO1720Carbohydrazide moiety interaction nih.gov

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in elucidating the binding modes of novel compounds.

In a notable study, a series of derivatives based on the 3-chloro-6-nitro-1H-indazole scaffold were investigated for their antileishmanial activity. nih.gov Molecular docking simulations were performed to predict their binding interactions with the active site of Leishmania infantum trypanothione reductase (TryR), a critical enzyme in the parasite's defense against oxidative stress. nih.gov The selection of TryR as the target was guided by previous reports indicating its inhibition by other indazole derivatives. nih.gov

The docking protocol was validated by redocking the native ligand, flavin adenine (B156593) dinucleotide, into the enzyme's active site, which resulted in a root-mean-square deviation (RMSD) of 1.16 Å, confirming the reliability of the docking procedure. nih.gov For the 3-chloro-6-nitro-1H-indazole derivatives, the geometries were optimized using the Merck Molecular Force Field 94 (MMFF94) before docking with AutoDock 4.0. nih.gov The results revealed that these compounds form stable complexes within the active site of TryR, characterized by a network of hydrophobic and hydrophilic interactions. nih.govbiotech-asia.org This predictive binding mode analysis is crucial for understanding the structure-activity relationships and for the rational design of more potent inhibitors.

Table 1: Molecular Docking Parameters for 3-chloro-6-nitro-1H-indazole Derivatives

Parameter Details
Target Protein Leishmania infantum trypanothione reductase (TryR)
PDB ID 2JK6
Docking Software AutoDock 4.0
Force Field for Ligand Optimization Merck Molecular Force Field 94 (MMFF94)
Validation Method Redocking of the co-crystallized ligand (flavin adenine dinucleotide)
Validation RMSD 1.16 Å

Data sourced from a study on 3-chloro-6-nitro-1H-indazole derivatives, as specific data for this compound is not available. nih.gov

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) Calculations

To further quantify the binding affinity of the ligands to the receptor, Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations, a method closely related to MM/PBSA, were employed. These calculations provide an estimation of the binding free energy of the ligand-protein complex.

Following the molecular docking studies of the 3-chloro-6-nitro-1H-indazole derivatives with TryR, molecular dynamics simulations were conducted for the most promising complex, TryR-13. nih.gov These simulations help in understanding the dynamic stability of the complex in a biological environment. biotech-asia.orgjocpr.com The MM/GBSA calculations performed on the simulated complex indicated a high binding affinity and stability. nih.govbiotech-asia.org The favorable binding free energies calculated were in good agreement with the experimental inhibitory activities observed for these compounds. nih.gov This correlation underscores the predictive power of MM/GBSA in assessing the potency of novel inhibitors.

Configurational Entropy Estimation in Binding

Information regarding the specific application of configurational entropy estimation in the binding of this compound or its close analogs was not available in the reviewed scientific literature. This aspect of molecular recognition, which accounts for the change in the conformational freedom of the ligand and protein upon binding, remains an area for future investigation for this class of compounds.

Selectivity Mechanisms in Ligand-Target Interactions

The selectivity of a ligand for its intended target over other proteins is a critical aspect of drug design, as it minimizes off-target effects. The study of 3-chloro-6-nitro-1H-indazole derivatives provided some insights into their selectivity.

Further detailed structural and computational studies are necessary to fully elucidate the precise molecular determinants of selectivity for this class of indazole derivatives.

Advanced Research Trajectories and Future Perspectives for Dichloronitroindazole Derivatives

Development of Novel Synthetic Routes to Access Diverse Indazole Analogues

The functionalization of the indazole core is crucial for tuning its properties, and developing novel synthetic routes is paramount for accessing a wide diversity of analogues. While classical methods for indazole synthesis exist, modern organic chemistry offers more efficient and versatile strategies.

Recent advancements have focused on transition-metal-catalyzed reactions, which provide powerful tools for constructing and modifying the indazole ring system. researchgate.net Methodologies such as rhodium and copper-catalyzed C-H activation and C-N/N-N coupling allow for the synthesis of 1H-indazoles under redox-neutral conditions. nih.gov Similarly, silver(I)-mediated intramolecular oxidative C–H amination has proven effective for creating a variety of 3-substituted 1H-indazoles that are otherwise difficult to obtain. acs.org These methods could be adapted for precursors of 3,5-dichloro-6-nitro-1H-indazole to introduce diverse functional groups, thereby expanding the accessible chemical space.

Another promising avenue is the use of one-pot domino reactions. For instance, a protocol involving the reaction of o-chloropyrazolyl ynones with nitromethane (B149229) derivatives enables a domino benzannulation to form polyfunctionalized indazoles. researchgate.net Electrochemical synthesis is also emerging as a powerful and selective method for preparing 1H-indazoles and their N-oxide derivatives, which can serve as versatile intermediates for further functionalization. researchgate.net Adapting these modern synthetic strategies to accommodate the specific electronic demands of the dichloronitro-substituted benzene (B151609) ring will be a key challenge and a significant area of future research.

Table 1: Modern Synthetic Strategies for Indazole Analogues

Synthetic Strategy Catalyst/Reagent Example Key Feature Potential Application for Dichloronitroindazole
Metal-Catalyzed C-H Activation Rhodium(III)/Copper(II) High efficiency and functional group tolerance. nih.gov Direct functionalization of the indazole core or precursors.
Oxidative C-H Amination Silver(I) salts (e.g., AgNTf₂) Access to 3-substituted indazoles. acs.org Introduction of amide, ketone, or aryl groups at the C-3 position.
Cycloaddition Reactions CsF with diazomethylphosphonates Construction of 3-aryl/alkyl-1H-indazoles. mdpi.com Building the indazole ring with pre-installed substituents.
Electrochemical Synthesis Reticulated Vitreous Carbon Cathode Selective formation of 1H-indazole N-oxides. researchgate.net Creation of reactive intermediates for divergent synthesis.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis has become indispensable in modern chemical research. openmedicinalchemistryjournal.com For dichloronitroindazole derivatives, this integrated approach allows for the rational design of molecules with tailored properties, saving significant time and resources. nih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to predict the reactivity of the this compound scaffold. researchgate.net These calculations can elucidate the electronic structure, orbital energies (HOMO/LUMO), and electrostatic potential, providing insights into how substituents will affect the molecule's behavior in chemical reactions or biological systems. researchgate.netacs.org For example, DFT can help predict the most likely sites for nucleophilic or electrophilic attack, guiding the design of regioselective derivatization strategies.

Molecular docking and quantitative structure-activity relationship (QSAR) studies are central to designing indazole derivatives for biological applications, such as kinase inhibitors. nih.govnih.gov By modeling the interaction of virtual dichloronitroindazole derivatives with a target protein, researchers can prioritize compounds for synthesis that are most likely to exhibit high binding affinity. nih.govresearchgate.net This in silico screening, often combined with fragment-based design approaches, accelerates the discovery of potent and selective molecules. nih.govnih.gov

Exploration of Chemical Space through Advanced Derivatization

The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. nih.gov Exploring the chemical space around the this compound core is essential for discovering novel compounds with unique properties. This exploration relies on advanced and versatile derivatization methods.

A key strategy involves the regioselective protection and subsequent functionalization of the indazole ring. For example, the N-2 position of indazoles can be selectively protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which then directs lithiation specifically to the C-3 position. nih.gov This allows for the introduction of a wide array of electrophiles at C-3, generating diverse analogues. nih.gov Applying such a strategy to the dichloronitroindazole scaffold would enable systematic modification at a key position, allowing for fine-tuning of the molecule's properties.

Solid-phase synthesis is another powerful tool for exploring chemical space, as it allows for the parallel synthesis of large libraries of related compounds. researchgate.net By anchoring a dichloronitroindazole intermediate to a solid support, various building blocks can be added in a high-throughput manner. This approach is particularly well-suited for generating libraries for biological screening. researchgate.net The combination of robust solution-phase methods for core synthesis and solid-phase techniques for derivatization provides a comprehensive platform for systematically exploring the chemical universe of dichloronitroindazole derivatives. nih.govresearchgate.net

Elucidation of Complex Reaction Mechanisms for Efficient Synthesis

A deep understanding of reaction mechanisms is fundamental to optimizing synthetic routes, improving yields, and controlling selectivity. For complex heterocyclic systems like indazoles, elucidating these mechanisms can be challenging but highly rewarding. Future research should focus on detailed mechanistic studies for the synthesis and functionalization of dichloronitroindazoles.

Computational modeling is a powerful tool for probing reaction pathways. DFT calculations can map out potential energy surfaces, identify transition states, and calculate activation barriers for different proposed mechanisms. escholarship.org For instance, in the Cadogan cyclization for forming 2H-indazoles, computational studies have assessed whether the reaction proceeds through a nitrene intermediate or an alternative non-nitrene pathway, providing crucial insights for reaction optimization. escholarship.org

These computational predictions must be validated by experimental evidence. Techniques such as kinetic studies, isotope labeling experiments, and the isolation and characterization of reaction intermediates are vital. escholarship.orgthieme-connect.com For example, deuterium-labeling studies can help determine which C-H bonds are broken during a reaction, providing direct evidence for a proposed C-H activation step. thieme-connect.com A thorough mechanistic understanding of how the dichloro and nitro substituents influence key cyclization and functionalization reactions will be critical for the efficient and predictable synthesis of novel derivatives. researchgate.netresearchgate.net

Table 2: Tools for Mechanistic Elucidation

Technique Type Information Gained
Density Functional Theory (DFT) Computational Reaction energy profiles, transition state geometries, activation barriers. escholarship.org
Isotope Labeling Experimental Tracks the fate of specific atoms to confirm bond-making/breaking events. thieme-connect.com
Kinetic Studies Experimental Determines reaction rates and order, providing insight into the rate-determining step. thieme-connect.com
Intermediate Trapping/Isolation Experimental Provides direct evidence for the existence of proposed transient species. escholarship.org

Application of Indazole Scaffolds in Advanced Materials and Chemical Probes

While indazole derivatives are well-established in medicinal chemistry, their potential in materials science and as chemical probes is an exciting and underexplored frontier. nih.govresearchgate.net The unique electronic properties of the indazole ring, further modulated by the potent electron-withdrawing dichloro and nitro groups, make these scaffolds attractive candidates for advanced materials.

Derivatives of indazole could be investigated as components of organic light-emitting diodes (OLEDs) or other electronically active materials. researchgate.netresearchgate.net The inherent aromaticity and tunable HOMO-LUMO gap of the indazole system are desirable properties for organic electronics. Strategic derivatization could be used to enhance properties like charge transport, thermal stability, and photophysical characteristics. researchgate.net

Furthermore, the indazole scaffold can be functionalized to create chemical probes for biological imaging or sensing applications. By attaching a fluorophore or a reactive group to the dichloronitroindazole core, molecules can be designed to selectively bind to a biological target and report on its presence or activity. The development of 1H-indazole N-oxides, which can be synthesized electrochemically, provides a platform for C-H functionalization to attach such reporter groups. researchgate.net

Strategic Design of Indazole Derivatives Based on Structure-Reactivity Relationships

The strategic design of new dichloronitroindazole derivatives hinges on a clear understanding of their structure-reactivity relationships (SRR) and, for biological applications, their quantitative structure-activity relationships (QSAR). nih.govnih.gov This involves correlating specific structural features with the observed chemical reactivity or biological effect.

QSAR models use statistical methods to link molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to biological activity. nih.govfrontiersin.org For nitroaromatic compounds, descriptors such as the energy of the lowest unoccupied molecular orbital (E LUMO), hydrophobicity (LogP), and various quantum chemical parameters have been shown to be highly relevant for predicting their effects. nih.govui.ac.id By building a QSAR model for a series of dichloronitroindazole derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates. nih.govresearchgate.net

Similarly, understanding structure-reactivity relationships is crucial for synthetic planning. The positions and electronic nature of the chloro and nitro groups on the this compound ring will dictate its reactivity in, for example, nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. Systematically studying how modifications to the scaffold affect its reactivity will enable chemists to design more efficient and selective synthetic routes to complex target molecules. nih.gov

Q & A

Q. What are the key considerations for optimizing the synthesis of 3,5-Dichloro-6-nitro-1H-indazole to minimize isomer formation?

Methodological Answer: Synthesis optimization should focus on controlling reaction conditions to avoid undesired isomers. For example, during indazole ring closure, using hydrazine hydrate in dimethylformamide (DMF) under reflux can promote regioselectivity. Post-synthetic purification via recrystallization (e.g., from DMF) is critical to remove isomers, as demonstrated in the synthesis of structurally similar 5-nitro-3-(3,4-dichlorophenyl)-1H-indazole . Monitoring reaction progress with thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., hydrazine hydrate) can further reduce side products.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous compounds. For instance, nitro and chloro substituents in indazole derivatives cause characteristic deshielding (e.g., δ ~8.9 ppm for aromatic protons near nitro groups) .
  • IR Spectroscopy : Detect functional groups like nitro (asymmetric stretching at ~1520 cm⁻¹) and indazole NH (broad peak ~3400 cm⁻¹).
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns. Cross-validate with elemental analysis for purity assessment.

Q. What safety precautions are critical during the handling and synthesis of this compound?

Methodological Answer:

  • Use fume hoods and personal protective equipment (PPE) due to reactive nitro and chloro groups.
  • Follow protocols for hazardous solvents (e.g., DMF) and hydrazine hydrate, including neutralization of waste .
  • Store in airtight containers away from light to prevent decomposition.

Advanced Research Questions

Q. How can computational modeling predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, nitro groups lower LUMO energy, enhancing reactivity toward nucleophiles.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide SAR studies. This approach was used in designing indazole-based FGFR inhibitors .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability.

Q. What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Comparative Assays : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify context-dependent effects.
  • Control Experiments : Rule out assay-specific artifacts (e.g., solvent interference, cytotoxicity in cell models).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, as done in pharmacological reviews of indazole derivatives .

Q. How can X-ray crystallography elucidate the structural features of this compound?

Methodological Answer:

  • Crystal Growth : Use vapor diffusion or slow evaporation with solvents like DMF/water.
  • SHELX Refinement : Employ SHELXL for structure solution and refinement. Key parameters include thermal displacement factors for nitro and chloro groups, which may require constraints due to disorder .
  • Validation Tools : Check with PLATON or CCDC Mercury for bond-length/angle consistency.

Q. What methodologies investigate the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In Vitro Liver Microsomes : Incubate with NADPH to assess cytochrome P450-mediated degradation. Monitor parent compound depletion via LC-MS.
  • Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites.
  • Cross-Species Comparison : Test stability in human, rat, and mouse microsomes to predict interspecies variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.